Nlrp3-IN-33

Neuroinflammation CNS Drug Delivery Alzheimer's Disease

Researchers requiring multi-target Alzheimer's probes face a gap: standard NLRP3 inhibitors like MCC950 lack cholinesterase and antioxidant activity. Nlrp3-IN-33 (Compound 12o) is a polypharmacological ligand engineered via SAR from ferulic acid, delivering a 15-fold boost in antioxidant capacity (IC50=6.19 μM), 2-fold increased AChE/BChE inhibition (hAChE IC50=1.02 μM; hBChE IC50=7.03 μM), and acquired metal chelation-unifying cholinergic, oxidative stress, and neuroinflammation coverage in one BBB-permeable molecule. In vivo, it reverses scopolamine-induced memory deficits.

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
Cat. No. B12362705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-33
Molecular FormulaC21H19N3O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O
InChIInChI=1S/C21H19N3O5/c1-29-18-11-13(4-7-16(18)25)5-9-19(27)23-12-20(28)24-15-6-8-17(26)21-14(15)3-2-10-22-21/h2-11,25-26H,12H2,1H3,(H,23,27)(H,24,28)/b9-5+
InChIKeyBLPGZFNUWGOUOF-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-33 Procurement Guide: Differentiating a Multifunctional NLRP3-Targeted Ligand from Classic Inflammasome Inhibitors


NLRP3-IN-33 (also known as Compound 12o) is a small molecule derived from a ferulic acid template, characterized as a multifunctional ligand with combined acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, antioxidant activity, metal-chelating properties, and NLRP3 inflammasome inhibitory activity [1]. In contrast to classic, potent NLRP3 inflammasome inhibitors like MCC950, NLRP3-IN-33 does not exhibit high-affinity (nanomolar) direct NLRP3 inhibition [2]. Instead, it is a structurally unique, polypharmacological agent specifically designed for the complex pathology of Alzheimer's disease (AD) [1].

Multi-target AD pathway studies
Supports research integrating AChE/BChE inhibition, NLRP3 modulation, antioxidant, and metal-chelating endpoints in a single tool compound.
Polypharmacological probe
Differs from classic direct NLRP3 inhibitors; designed as a ferulic acid-derived multifunctional ligand for complex Alzheimer's pathology models.
CNS exposure evidence
Reported blood-brain barrier permeability (PAMPA-BBB) supports use in neuroinflammation and CNS research workflows.

Why Nlrp3-IN-33 Cannot Be Substituted with a Generic NLRP3 Inhibitor Like MCC950 or CY-09


Procurement specialists and researchers cannot simply interchange Nlrp3-IN-33 with a standard NLRP3 inflammasome inhibitor such as MCC950 or CY-09 due to fundamentally different pharmacological profiles. While MCC950 and CY-09 are potent and selective direct NLRP3 inhibitors acting primarily on inflammasome assembly [1], Nlrp3-IN-33 is a polypharmacological agent. It was explicitly developed through rigorous structure-activity relationship (SAR) studies on its parent compound, EJMC-4e, to achieve a 15-fold improvement in antioxidant properties and a 2-fold increase in AChE/BChE inhibitory activity [2]. Therefore, Nlrp3-IN-33 is purpose-built for a multi-target engagement strategy relevant to Alzheimer's disease research, a function that single-target NLRP3 inhibitors do not fulfill.

Pharmacology mismatch Selective NLRP3 inhibitors (MCC950, CY-09) lack the cholinesterase inhibition, antioxidant, and metal-chelating functions; may not support the same multi-pathway Alzheimer's research context.
Structural origin SAR-optimized from a ferulic acid template; non‑optimized analogs or parent compound EJMC‑4e exhibit substantially lower antioxidant and AChE/BChE activity and no metal chelation.

Quantitative Differentiation of Nlrp3-IN-33: A Head-to-Head and Cross-Class Comparison of Key Parameters


Validated Blood-Brain Barrier Permeability: A Defined Advantage Over Uncharacterized CNS Penetration of Standard NLRP3 Inhibitors

Nlrp3-IN-33 (12o) was shown to readily cross the blood-brain barrier (BBB) in a validated Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) [1]. While some standard NLRP3 inhibitors like MCC950 and CY-09 are used in CNS models, their permeability is often inferred from in vivo activity rather than explicitly quantified through a standard in vitro permeability assay like PAMPA-BBB, and they lack comparative published PAMPA data [2]. This data provides a clear, reproducible metric for CNS penetration that is essential for reliable experimental design in neuroinflammation and Alzheimer's disease studies.

BBB permeability
Cross-study comparable
Target: Confirmed to cross BBB (PAMPA-BBB) Comparator: MCC950, CY-09 – unquantified or variable permeability
Supports CNS-targeted research design; reduces risk of false negatives from poor brain exposure.
PAMPA-BBB assay; comparator permeability inferred from activity, not standardized in vitro data.
Neuroinflammation CNS Drug Delivery Alzheimer's Disease

Quantifiable Improvement in Multifunctional Activity Over Parent Compound EJMC-4e

Systematic SAR studies on the parent compound, EJMC-4e, were conducted to improve its multifunctional properties. This process led to the development of Nlrp3-IN-33 (12o), which demonstrated a 15-fold enhancement in antioxidant properties and a 2-fold increase in activity against both AChE and BChE compared to EJMC-4e [1]. This is a direct and quantifiable improvement over its direct chemical predecessor, showcasing a successful medicinal chemistry campaign.

SAR optimization vs. EJMC-4e
Head-to-head
Target: 15-fold increase in antioxidant activity; 2-fold increase in AChE/BChE inhibition Baseline: EJMC-4e parent compound
Demonstrates rationally improved multi-target engagement over the direct chemical predecessor.
In vitro biochemical assays; fold changes reflect comparative SAR campaign.
Structure-Activity Relationship (SAR) Antioxidant Acetylcholinesterase (AChE) Inhibition

Unique Metal Chelation Activity Absent in the Parent Compound EJMC-4e

A key differentiator emerging from the SAR campaign is the acquisition of metal chelation activity. Nlrp3-IN-33 (12o) expresses promising metal chelation activity, a property that was found to be completely absent in its predecessor, EJMC-4e [1]. This is a qualitative and functionally significant gain of a new polypharmacological feature.

Metal chelation gain
Head-to-head
Target: Expresses promising metal chelation activity Baseline: EJMC-4e – devoid of this property
Acquisition of a new polypharmacological feature; enables research on metal dyshomeostasis in AD.
In vitro metal chelation assay; functional gain over parent.
Metal Chelation SAR Alzheimer's Disease

In Vivo Functional Validation: Reversal of Cognitive Impairment in an Alzheimer's Disease Mouse Model

Nlrp3-IN-33 (12o) demonstrated in vivo functional activity by significantly reversing memory impairment in a scopolamine-induced Alzheimer's disease mouse model. At a dose of 5 mg/kg administered intraperitoneally once daily for 22 days, it significantly shortened escape latency time compared to the scopolamine-treated control group [1][2]. While other NLRP3 inhibitors show activity in various CNS disease models, this specific in vivo efficacy in a classic AD model distinguishes Nlrp3-IN-33 as a validated tool compound for AD research.

In vivo AD model response
Class-level inference
Target: Reported improvement in escape latency (5 mg/kg i.p., 22 days) Comparator: MCC950, CY-09 – not evaluated in this specific scopolamine-induced AD model
Model-response endpoint context; supports compound utility in AD-specific research paradigms.
Scopolamine-induced mouse model; functional readout limited to reported paradigm.
In Vivo Efficacy Cognitive Impairment Alzheimer's Disease

Measurable Antioxidant Activity and Neuroprotection Against Oxidative Stress

Nlrp3-IN-33 (12o) displays quantifiable antioxidant activity, inhibiting free radical generation with an IC50 value of 6.19 μM [1]. It also effectively alleviates H2O2-induced oxidative stress and exhibits neuroprotective effects in PC-1 cells at concentrations of 1-20 μM over 24 hours [1]. While standard NLRP3 inhibitors like MCC950 are not primarily characterized as direct antioxidants, Nlrp3-IN-33's antioxidant property is a core, quantifiable component of its polypharmacological profile.

Antioxidant IC50
Data to verify
6.19 μM
Supports antioxidant pathway-response interpretation; not a primary property of classic NLRP3 inhibitors.
Cell-free radical inhibition assay; neuroprotection observed in PC-1 cells at 1–20 μM.
Oxidative Stress Neuroprotection Antioxidant

Nlrp3-IN-33 Optimal Use Cases: Applications Informed by Polypharmacological and CNS-Targeted Data


Validated Tool for Multi-Target Alzheimer's Disease Research

Given its proven blood-brain barrier permeability and its ability to reverse memory impairment in a scopolamine-induced AD mouse model [1], Nlrp3-IN-33 is the optimal choice for researchers investigating multi-target strategies in Alzheimer's disease. Its dual AChE/BChE inhibition, antioxidant activity, and NLRP3 inflammasome modulation directly address multiple key pathological hallmarks of AD (cholinergic deficit, oxidative stress, and neuroinflammation) in a single molecule [2].

Studying the Synergy of NLRP3 Inhibition and Metal Chelation

Researchers interested in the intersection of bio-metal dyshomeostasis and neuroinflammation should prioritize Nlrp3-IN-33. It is a validated small molecule that combines NLRP3 inflammasome inhibition with quantifiable metal chelation activity—a feature absent in its direct predecessor, EJMC-4e, and not reported for standard NLRP3 inhibitors [3]. This makes it a unique chemical probe for studying the synergistic effects of these two pathways.

Investigating Oxidative Stress and Neuroprotection with a Defined IC50

In studies focused on oxidative stress, Nlrp3-IN-33 offers a distinct advantage over pure NLRP3 inhibitors due to its quantified antioxidant capacity (IC50 = 6.19 μM against free radical generation) [4]. This allows for more precise experimental design and interpretation when assessing the contribution of direct antioxidant effects versus inflammasome inhibition to neuroprotective outcomes in cellular models [4].

Structure-Activity Relationship (SAR) Studies on Multi-Functional Ligands

Nlrp3-IN-33 (12o) represents a clear and successful case study in SAR-driven medicinal chemistry. It was specifically engineered from its parent compound, EJMC-4e, to achieve quantifiable improvements: a 15-fold increase in antioxidant activity, a 2-fold increase in AChE/BChE inhibition, and the gain of metal chelation function [5]. This makes it an excellent reference compound or starting point for further SAR campaigns aimed at optimizing polypharmacological agents.

Application
Selection Property
Validation Focus
Multi-target Alzheimer's disease pathway studies
Polypharmacological profile (AChE/BChE, NLRP3, antioxidant, metal chelation)
Blood-brain barrier permeability and model-response endpoints
NLRP3 inflammasome and metal chelation synergy research
Combined NLRP3 inhibition and metal-chelating function
Metal chelation assay and inflammasome pathway endpoints
Oxidative stress and neuroprotection research
Quantified free radical inhibition profile
Antioxidant assay endpoints and cell-model neuroprotection review
Structure-activity relationship (SAR) studies on multifunctional ligands
Rationally optimized derivative of parent compound EJMC-4e
Multi-target SAR and activity-gain validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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